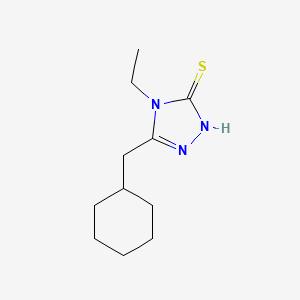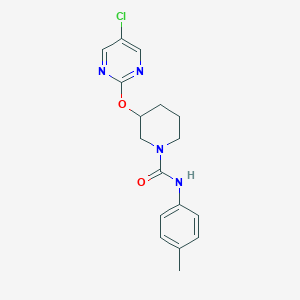
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one: is a heterocyclic compound that features a quinazolinone core structure with a fluorine atom at the 8th position, a pyridine ring at the 3rd position, and a sulfanylidene group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Incorporation of the Sulfanylidene Group: The sulfanylidene group can be introduced through thiolation reactions using thiolating agents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the pyridine ring, potentially leading to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydride, potassium tert-butoxide) are frequently employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones, reduced pyridine derivatives.
Substitution: Halogenated quinazolinones, aminated or thiolated derivatives.
科学的研究の応用
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it a candidate for the development of new materials and catalysts.
作用機序
The mechanism of action of 8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The sulfanylidene group can participate in redox reactions, modulating the activity of target proteins. The pyridine ring contributes to the overall stability and solubility of the compound.
類似化合物との比較
Similar Compounds
8-Fluoroquinazolin-4-one: Lacks the pyridine and sulfanylidene groups, resulting in different chemical properties and biological activities.
3-Pyridin-3-ylquinazolin-4-one: Lacks the fluorine and sulfanylidene groups, affecting its binding affinity and selectivity.
2-Sulfanylidenequinazolin-4-one: Lacks the fluorine and pyridine groups, leading to variations in its chemical reactivity and biological applications.
Uniqueness
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its fluorine, pyridine, and sulfanylidene groups. This combination imparts distinct chemical properties, such as enhanced binding affinity, selectivity, and stability, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
2320725-54-8 |
|---|---|
分子式 |
C13H8FN3OS |
分子量 |
273.29 |
IUPAC名 |
8-fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H8FN3OS/c14-10-5-1-4-9-11(10)16-13(19)17(12(9)18)8-3-2-6-15-7-8/h1-7H,(H,16,19) |
InChIキー |
BKVGUZOZQONENT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)NC(=S)N(C2=O)C3=CN=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2416823.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)
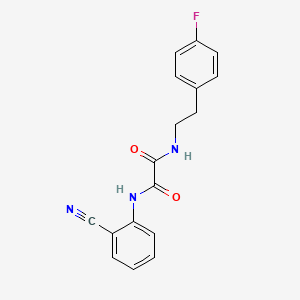
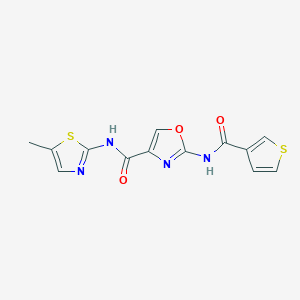
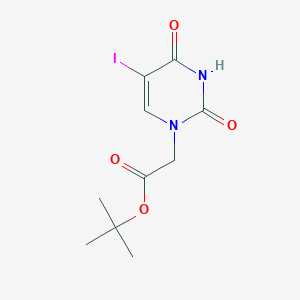
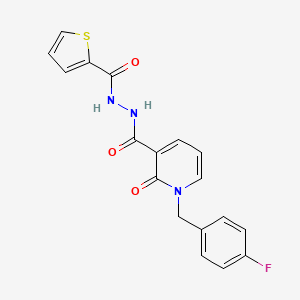
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide](/img/structure/B2416837.png)
![N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2416838.png)
![N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2416839.png)
